ステアリン酸銀

概要

説明

Silver(1+) stearate is a type of silver salt that is commonly used in scientific research. It is a white, odorless powder that is soluble in organic solvents. This compound has gained attention due to its unique properties, such as its ability to act as a catalyst in various chemical reactions.

科学的研究の応用

ヘムタンパク質の分離

ステアリン酸銀ナノ粒子 (AgStNPs) は、ヘムタンパク質の選択的単離のためにメタクリレートポリマーモノリスに組み込まれています . この革新的なアプローチは、ステアリン酸銀の疎水性を利用してミオグロビン (Myo) やヘモグロビン (Hb) などのヘムタンパク質と結合することで、効率的な分離と分析を可能にします。 合成プロセスは、エチルアルコール、硝酸銀、ステアリン酸をそれぞれ還元剤、銀前駆体、キャップ剤として使用しています . 得られた AgStNPs は優れた安定性を示し、モノリスに組み込まれることで、表面積が増加し、抽出プロセスを強化する粗いテクスチャが生まれます .

エレクトロニクスとマイクロエレクトロニクス

ステアリン酸銀は、電気伝導率が高く、酸化に強いことから、特にマイクロエレクトロニクスを含むエレクトロニクス業界で使用されています . 導電性インク、コーティング、および正確な電気的特性を必要とする部品の製造に使用できます。 ナノ粒子は一貫した分布と微細な粒子サイズを形成するため、高度な電子デバイスに最適です。

ハイブリッド材料合成

パターン化基板上に層状のステアリン酸銀を制御された成長させることが実証されており、有機無機ハイブリッド材料の合成における応用を示しています . このプロセスには、マイクロコンタクト印刷とディッピング技術が使用され、設計されたパターンを持つ材料が作成され、さまざまな科学的および技術的な用途で使用できます。

作用機序

Target of Action

The primary targets of silver stearate are bacterial cells. Silver ions precipitate bacterial proteins by combining with chloride in tissue forming silver chloride .

Mode of Action

Silver stearate interacts with its targets by releasing silver ions. These ions disrupt cellular signaling functions, acting as powerful cell death inducers . The antimicrobial action of silver ions is linked with adhesion of silver ions onto the surface of the cell wall and membrane, penetration inside the cell, and damaging of intracellular structures and biomolecules .

Biochemical Pathways

Silver stearate affects several biochemical pathways. It induces cellular toxicity through the generation of reactive oxygen species and free radicals . This imbalance between the prooxidant and antioxidant levels inflicts damage to the cell’s organelles .

Pharmacokinetics

It’s known that the pharmacokinetics of silver nanoparticles, which silver stearate can decompose into, is dose, exposure route, species, and gender dependent .

Result of Action

The molecular and cellular effects of silver stearate’s action include the disruption of cellular signaling functions and the induction of cell death . It can trigger cell death pathways such as apoptosis, necrosis, and autophagy .

Action Environment

The action, efficacy, and stability of silver stearate can be influenced by environmental factors. For instance, silver stearate is insoluble in water, ethanol, and diethyl ether , which can affect its bioavailability and action. Furthermore, the presence of silver stearate in the aquatic environment may trigger a cascade of cellular events, potentially leading to a toxic response .

生化学分析

Cellular Effects

Exposure to soluble silver compounds may produce toxic effects, including liver and kidney damage, irritation of the eyes, skin, respiratory, and intestinal tract, and changes in blood cells

Molecular Mechanism

It’s known that Silver stearate can be obtained by the reaction of sodium stearate and silver nitrate

Temporal Effects in Laboratory Settings

In laboratory settings, Silver stearate has been shown to form a white powder

特性

| { "Design of the Synthesis Pathway": "The synthesis of Silver(1+) stearate can be achieved through a simple reaction between silver nitrate and stearic acid in the presence of a base.", "Starting Materials": [ "Silver nitrate", "Stearic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve silver nitrate in water to form a solution", "Add stearic acid to the solution and stir until it dissolves", "Add a base (e.g. sodium hydroxide) to the solution to neutralize the acid and form the silver(1+) stearate precipitate", "Filter the precipitate and wash with water to remove any impurities", "Dry the product under vacuum to obtain pure Silver(1+) stearate" ] } | |

| 3507-99-1 | |

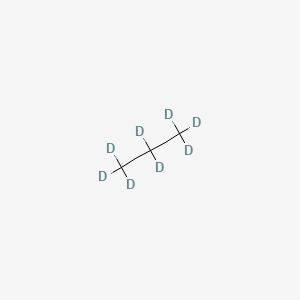

分子式 |

C18H36AgO2 |

分子量 |

392.3 g/mol |

IUPAC名 |

octadecanoic acid;silver |

InChI |

InChI=1S/C18H36O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

InChIキー |

GFPOIRNSQWZZJL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[Ag+] |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.[Ag] |

| 3507-99-1 | |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B1595550.png)